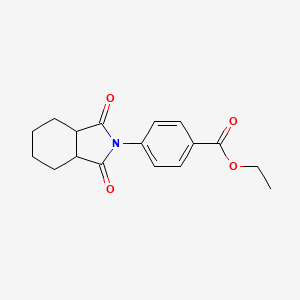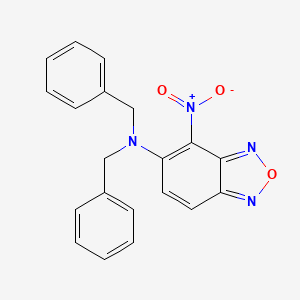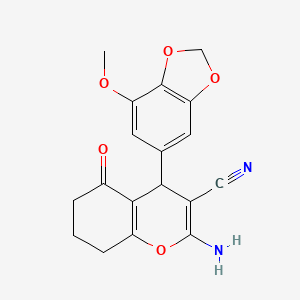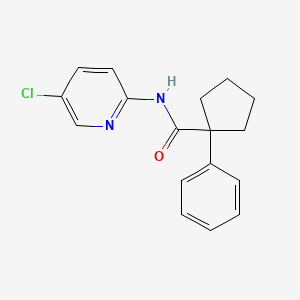![molecular formula C20H23IO4 B5203934 1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203934.png)
1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene, commonly known as IPEE, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the natural compound resveratrol, which is found in grapes, berries, and other plants. IPEE has been shown to have significant effects on cellular signaling pathways, making it a promising candidate for further study.
作用機序
The mechanism of action of IPEE is not fully understood, but it is thought to involve the activation of the sirtuin family of proteins. Sirtuins are involved in a wide range of cellular processes, including DNA repair, metabolism, and aging. By activating these proteins, IPEE may be able to modulate cellular signaling pathways and promote cellular health.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and inflammation, IPEE has been shown to have a number of other biochemical and physiological effects. For example, IPEE has been shown to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes. Additionally, IPEE has been shown to protect against oxidative stress and promote the growth of new blood vessels.
実験室実験の利点と制限
One advantage of using IPEE in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. Additionally, IPEE has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of using IPEE is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
将来の方向性
There are a number of potential future directions for research on IPEE. One area of interest is in the study of its effects on aging and age-related diseases. Additionally, further research is needed to fully understand the mechanism of action of IPEE and its effects on different cellular signaling pathways. Finally, there is potential for the development of new drugs based on the structure of IPEE, which could have applications in a wide range of diseases and conditions.
合成法
The synthesis of IPEE involves several steps, starting with the reaction of 4-iodophenol with epichlorohydrin to form 2-(4-iodophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-[2-(4-iodophenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with 4-(1-propen-1-yl)-2-methoxyphenol to form IPEE.
科学的研究の応用
IPEE has been shown to have a number of potential applications in scientific research. One area of interest is in the study of cancer, as IPEE has been shown to inhibit the growth of cancer cells in vitro. Additionally, IPEE has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23IO4/c1-3-4-16-5-10-19(20(15-16)22-2)25-14-12-23-11-13-24-18-8-6-17(21)7-9-18/h3-10,15H,11-14H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLGSANIDBRWIP-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5203861.png)

![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)

![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)

![1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5203915.png)

![8-ethoxy-4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5203917.png)
![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5203928.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5203939.png)